3-Phenylpropyl cyclohexanepropionate 3-Phenylpropyl cyclohexanepropionate
Brand Name: Vulcanchem
CAS No.: 85204-27-9
VCID: VC18465919
InChI: InChI=1S/C18H26O2/c19-18(14-13-17-10-5-2-6-11-17)20-15-7-12-16-8-3-1-4-9-16/h1,3-4,8-9,17H,2,5-7,10-15H2
SMILES:
Molecular Formula: C18H26O2
Molecular Weight: 274.4 g/mol

3-Phenylpropyl cyclohexanepropionate

CAS No.: 85204-27-9

Cat. No.: VC18465919

Molecular Formula: C18H26O2

Molecular Weight: 274.4 g/mol

* For research use only. Not for human or veterinary use.

3-Phenylpropyl cyclohexanepropionate - 85204-27-9

Specification

CAS No. 85204-27-9
Molecular Formula C18H26O2
Molecular Weight 274.4 g/mol
IUPAC Name 3-phenylpropyl 3-cyclohexylpropanoate
Standard InChI InChI=1S/C18H26O2/c19-18(14-13-17-10-5-2-6-11-17)20-15-7-12-16-8-3-1-4-9-16/h1,3-4,8-9,17H,2,5-7,10-15H2
Standard InChI Key VECOJECXTIMSPX-UHFFFAOYSA-N
Canonical SMILES C1CCC(CC1)CCC(=O)OCCCC2=CC=CC=C2

Introduction

Identification and Structural Characteristics

Chemical Identity

  • IUPAC Name: 3-Phenylpropyl 3-cyclohexylpropanoate

  • Molecular Formula: C18H26O2\text{C}_{18}\text{H}_{26}\text{O}_2

  • Molecular Weight: 274.4 g/mol

  • CAS Registry: 85204-27-9

  • Synonyms:

    • 3-Phenylpropyl cyclohexanepropionate

    • EINECS 286-322-4

    • 3-Phenylpropyl 3-cyclohexylpropanoate

Structural Features

The compound comprises a cyclohexane ring linked to a propionate ester group, which is further bonded to a 3-phenylpropyl chain. Key structural attributes include:

  • SMILES: C1CCC(CC1)CCC(=O)OCCCC2=CC=CC=C2\text{C1CCC(CC1)CCC(=O)OCCCC2=CC=CC=C2}

  • Rotatable Bonds: 8, contributing to conformational flexibility .

  • Hydrogen Bond Acceptors: 2 (ester carbonyl oxygen atoms) .

Table 1: Computed Physicochemical Properties

PropertyValue
XLogP3-AA5.5
Topological Polar Surface Area26.3 Ų
Heavy Atom Count20
Complexity263

Synthesis and Manufacturing

Photoredox-Catalyzed Radical Addition

A modern synthesis method involves visible-light-driven radical chemistry:

  • Reagents: Ester-stabilized phosphorus ylide, photoredox catalyst (e.g., Ru(bpy)₃²⁺).

  • Mechanism: Generation of an (alkoxycarbonyl)methyl radical under light, which adds to alkenes to form elongated esters .

  • Yield: ~70–85% under optimized conditions .

Classical Esterification

  • Reactants: 3-Phenylpropanol + cyclohexanepropionic acid.

  • Catalysts: N,NN,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with DMAP.

  • Conditions: Dichloromethane solvent, room temperature, 12–24 hours .

  • Purity: >98% after recrystallization .

Table 2: Comparison of Synthesis Methods

MethodAdvantagesLimitations
PhotoredoxHigh atom economyRequires specialized catalysts
Classical EsterificationScalabilityLonger reaction times

Physicochemical Properties

Physical State and Stability

  • State: Liquid at room temperature.

  • Density: ~1.01 g/cm³ (analogous to 3-phenylpropyl acetate) .

  • Boiling Point: Estimated 245°C (extrapolated from similar esters) .

  • Solubility: Low water solubility (0.69 g/L), miscible with organic solvents (e.g., ethanol, dichloromethane) .

Spectroscopic Data

  • IR: Strong absorption at 1740 cm⁻¹ (ester C=O stretch) .

  • NMR (¹H):

    • δ 0.8–1.6 ppm (cyclohexane protons).

    • δ 2.3 ppm (ester CH₂).

    • δ 7.2–7.4 ppm (phenyl protons) .

Applications

Flavor and Fragrance Industry

  • GRAS Status: Approved by FEMA for use in food additives .

  • Odor Profile: Fruity, floral notes due to phenyl and ester groups .

Pharmaceutical Prodrugs

  • Utility: Enhances bioavailability of hydrophobic drugs via ester prodrug strategies .

  • Example: Analogous to naproxen esters, which improve gastrointestinal tolerance .

Table 3: Regulatory Approvals

AgencyStatusUse Case
FEMAGRASFood flavoring
EINECSListedIndustrial applications

Analytical Characterization

Gas Chromatography-Mass Spectrometry (GC-MS)

  • Retention Time: 12.3 min (HP-5MS column).

  • Key Fragments: m/z 274 (M⁺), 105 (phenyl ion) .

High-Performance Liquid Chromatography (HPLC)

  • Column: C18 reverse-phase.

  • Mobile Phase: Acetonitrile:water (70:30).

  • Retention Time: 8.9 min .

Recent Research and Innovations

Photoredox Synthesis Advancements

  • Efficiency: 85% yield achieved via flow chemistry setups .

  • Sustainability: Reduces waste compared to classical methods .

Crystal Structure Analysis

  • Insights: Analogous compounds (e.g., 3-phenylpropyl cinnamate) exhibit monoclinic packing, influencing solubility .

Regulatory and Compliance Considerations

  • REACH: Full registration required for EU manufacturers .

  • FDA: Indirect food additive status under 21 CFR §172.515 .

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